Monotesone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

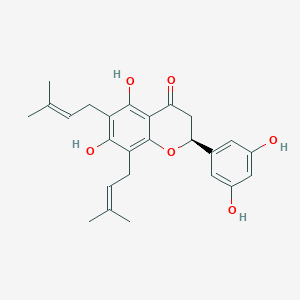

(S)-2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chroman-4-one is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3' and 5' and prenyl groups at positions 6 and 8 respectively. It has been isolated from natural product found in Macaranga conifera. It has a role as a plant metabolite. It derives from a (2S)-flavanone.

Análisis De Reacciones Químicas

Synthetic Pathways

Monotesone B [(±)-88] is synthesized via a multi-step route involving prenylation, Claisen-Schmidt condensation, and deprotection strategies. Key steps include:

-

Prenylation of phloracetophenone : Achieved under Xiao’s conditions to introduce prenyl groups at specific positions .

-

Methoxymethyl (MOM) protection : Ensures selective reactivity during subsequent steps .

-

Claisen-Schmidt condensation : Combines prenylated phloracetophenone derivatives with benzaldehyde analogs to form chalcone intermediates .

-

Cyclization : Acid-mediated ring closure converts chalcones to flavanones .

-

Deprotection : BF₃·Et₂O and Me₂S systems remove MOM groups without degrading the core structure .

Prenylation

-

Conditions : Xiao’s method employs prenyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

-

Outcome : Introduces prenyl groups to the phloracetophenone scaffold, critical for bioactivity.

Claisen-Schmidt Condensation

-

Reagents : Chalcone intermediates form via base-catalyzed (e.g., NaOH) condensation between ketones and aldehydes .

-

Selectivity : MOM protection directs reactivity to specific hydroxyl groups, preventing undesired side reactions .

Deprotection

Analytical Characterization

This compound’s structure was confirmed using:

-

NMR Spectroscopy :

-

Mass Spectrometry : ESI-MS confirmed the molecular ion [M+H]⁺ at m/z 455, consistent with the formula C₂₇H₃₀O₆ .

Reaction Optimization

-

Catalyst Use : Acidic conditions (e.g., HCl/EtOH) accelerated cyclization, achieving >80% conversion to flavanones .

-

Solvent Effects : Polar solvents (e.g., THF) improved chalcone solubility during condensation .

Stability and Reactivity

Propiedades

Fórmula molecular |

C25H28O6 |

|---|---|

Peso molecular |

424.5 g/mol |

Nombre IUPAC |

(2S)-2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-7-18-23(29)19(8-6-14(3)4)25-22(24(18)30)20(28)12-21(31-25)15-9-16(26)11-17(27)10-15/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1 |

Clave InChI |

OKBQXURKDRNMAB-NRFANRHFSA-N |

SMILES isomérico |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC(=CC(=C3)O)O)CC=C(C)C)O)C |

SMILES canónico |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC(=CC(=C3)O)O)CC=C(C)C)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.